

Chemical Profile and Evidence of Branching Capability

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Compound Focus: Triallyl trimesate

CAS No.: 17832-16-5

Cat. No.: S1520261

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The table below summarizes the fundamental properties of **triallyl trimesate** (TAM) and the direct evidence supporting its function as a branching agent.

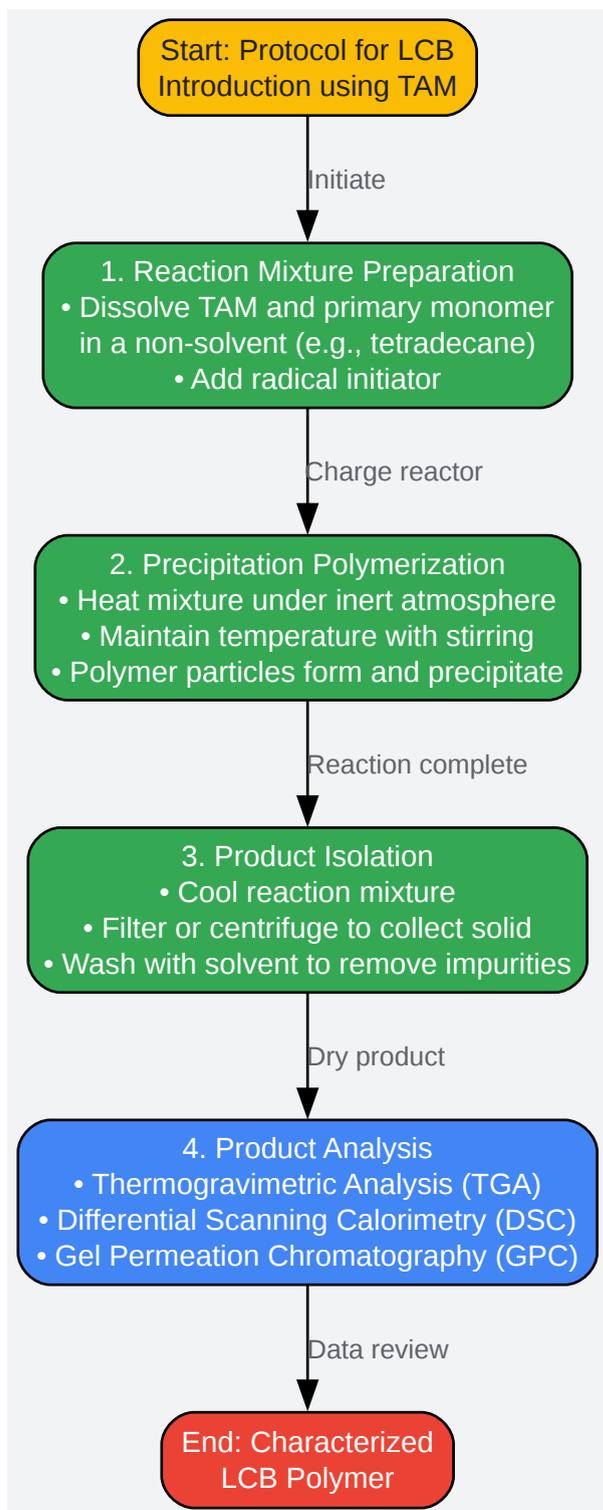
Property	Value / Evidence	Source
Chemical Name	Triallyl 1,3,5-benzenetricarboxylate	[1]
CAS Number	17832-16-5	[1]
Molecular Formula	C ₁₈ H ₁₈ O ₆	[1]
Molecular Weight	330.33 g/mol	[1]
Physical Form	Liquid or low melting point solid (31-34 °C)	[1]
Role in Polymerization	Crosslinker / Branching Agent	[2]
Key Experimental Finding	Forms fused aggregate powders via a combination of hydrocarbon addition and allyl group oligomerization, a mechanism that introduces branching.	[2]

Property	Value / Evidence	Source
Particle Size (TAM-g-tetradecane)	Primary particles on the order of 500 nm in diameter.	[2]

Proposed Experimental Workflow and Protocol

Based on the synthesis method described for creating crosslinked powders, here is a generalized protocol for using TAM as an LCB agent in precipitation polymerization. You will need to adapt and optimize conditions like temperature, monomer ratios, and solvent system for your specific polymer drug delivery system.

The following diagram outlines the core experimental workflow.



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Detailed Methodology

Materials

- **LCB Agent: Triallyl trimesate (TAM)** [1].
- **Primary Monomer:** (e.g., a pharmaceutically relevant ester or lactide).
- **Solvent:** A non-solvent for the resulting polymer (e.g., tetradecane, as used in the study) [2].
- **Initiator:** A radical initiator suitable for your temperature range (e.g., AIBN).
- **Equipment:** Reactor vessel with stirrer, heating mantle, temperature controller, condenser, and inert gas supply.

Procedure

- **Reaction Mixture Preparation:** In a suitable reaction flask, dissolve the primary monomer and TAM (typically 83-88% by weight of the final powder based on the study) in the solvent [2]. Add the radical initiator.
- **Precipitation Polymerization:** Purge the mixture with an inert gas (e.g., nitrogen or argon) to remove oxygen. Heat the reaction mixture with constant stirring to the initiation temperature (e.g., 70-80°C for AIBN) and maintain for several hours. The polymer will form and precipitate out of the solution as a powder [2].
- **Product Isolation:** After the reaction is complete, cool the mixture to room temperature. Isolate the solid product by filtration or centrifugation. Wash the product thoroughly with a solvent like methanol to remove any unreacted monomers or solvent, and then dry under vacuum.

Critical Analytical Techniques for LCB Characterization

Confirming the successful introduction of Long-Chain Branching (LCB) is crucial. The table below outlines key techniques.

Technique	Purpose & Key Measurement	Interpretation for LCB
Triple-Detector GPC (GPC-MALS-VIS)	Measure radius of gyration (R_g) and intrinsic viscosity [η] across molar mass (M) distribution.	LCB causes a lower slope in log(R _g) vs. log(M) plot vs. linear polymer. LCB also causes a decrease in [η] at a given molar mass [3] [4].
Thermal Analysis (DSC/TGA)	DSC: Measure melting temperature (T _m) and crystallinity. TGA: Assess thermal decomposition profile.	LCB can reduce crystallinity and lower T _m . TGA can show shifts in decomposition profiles [2].

Important Considerations for Drug Development

For researchers developing polymer-based therapeutics, several factors are critical:

- **Dose Optimization is Paramount:** The degree of branching introduced by TAM will directly impact your polymer's properties, which in turn affects drug release kinetics, biodegradation, and ultimately, efficacy and toxicity. Formal dose (i.e., branching level) optimization should be conducted later in development, **after** establishing that the polymer system has clinical activity, to avoid exposing a large number of patients to an ineffective formulation [5].
- **Lead Optimization Strategy:** The use of TAM can be viewed as a "lead optimization" step for your polymer carrier. The goal is to improve characteristics like drug release profile and safety (reduced toxicity potential) by modifying the polymer's core structure [6].
- **Analytical Scaledown:** The characterization methods mentioned (e.g., GPC-MALS) can be miniaturized and automated for high-throughput screening during the early polymer candidate selection process [6].

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To cite this document: Smolecule. [Chemical Profile and Evidence of Branching Capability].

Smolecule, [2026]. [Online PDF]. Available at:

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